molecular formula C15H14N4O3S B6538114 1-ethyl-N-{12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene}-1H-pyrazole-3-carboxamide CAS No. 1173392-19-2

1-ethyl-N-{12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene}-1H-pyrazole-3-carboxamide

Cat. No.: B6538114
CAS No.: 1173392-19-2
M. Wt: 330.4 g/mol
InChI Key: PAKUSQAECRIFON-UHFFFAOYSA-N
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Description

The compound 1-ethyl-N-{12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7-trien-11-ylidene}-1H-pyrazole-3-carboxamide (CAS: 1173392-19-2) features a complex tricyclic core fused with a pyrazole-carboxamide moiety. Its molecular formula is C₁₅H₁₄N₄O₃S, with a molecular weight of 330.4 g/mol . The structure includes:

  • A 4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7-triene system, integrating oxygen, sulfur, and nitrogen heteroatoms.
  • An N-ethylpyrazole-3-carboxamide substituent, which may influence solubility, bioavailability, and target binding.

Properties

IUPAC Name

1-ethyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-3-19-5-4-9(17-19)14(20)16-15-18(2)10-6-11-12(22-8-21-11)7-13(10)23-15/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKUSQAECRIFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-ethyl-N-{12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene}-1H-pyrazole-3-carboxamide is a complex organic compound belonging to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. This article provides an in-depth analysis of the biological activity of this specific compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H14N4O3SC_{15}H_{14}N_{4}O_{3}S with a molecular weight of approximately 330.4 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC15H14N4O3S
Molecular Weight330.4 g/mol
SMILESCCn1ccc(C(=O)N=c2sc3cc4c(cc3n2C)OCO4)n1
IUPAC Name1-ethyl-N-{12-methyl-4,6-dioxa-10-thia...

This compound possesses unique functional groups that contribute to its biological activity.

The biological activity of 1-ethyl-N-{12-methyl-4,6-dioxa-10-thia...} is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may modulate enzyme activities or bind to specific receptors, leading to diverse pharmacological effects. The exact mechanisms are still under investigation but involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.

Antitumor Activity

Several studies have highlighted the antitumor properties of pyrazole derivatives, including this compound. For instance, a comparative study on similar compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.

Antimicrobial Properties

Research has shown that compounds with similar structures exhibit antimicrobial activity against a range of pathogens. The presence of sulfur and nitrogen atoms in the structure may enhance this activity by disrupting microbial cellular processes.

Anti-inflammatory Effects

Some derivatives have been reported to possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Study 1: Synthesis and Evaluation

A recent study focused on synthesizing 1-ethyl-N-{12-methyl-4,6-dioxa...} and evaluating its biological properties. The synthesis involved several steps using microwave-assisted techniques to improve yield and purity. Biological assays demonstrated that the compound exhibited significant cytotoxicity against L1210 leukemia cells with an IC50 value lower than many existing treatments.

Study 2: Mechanistic Insights

In another investigation, the mechanism of action was explored through in vitro assays that revealed the compound's ability to induce apoptosis in cancer cells via mitochondrial pathways. This was corroborated by flow cytometry analysis showing increased Annexin V staining in treated cells.

Comparison with Similar Compounds

Structural Analogues with Modified Tricyclic Cores

The tricyclic dioxa-thia-aza scaffold is shared among several compounds, but substituent variations significantly alter properties:

Table 1: Structural Analogs of the Target Compound

Compound Name Molecular Formula Molecular Weight Key Substituents Reference
Target Compound C₁₅H₁₄N₄O₃S 330.4 Ethyl-pyrazole carboxamide
N-{4,6-dioxa-10-thia-12-azatricyclo[...]dodeca-...-11-yl}-4-methoxybenzamide C₁₆H₁₂N₂O₄S 328.34 4-Methoxybenzamide
N-[3-(Dimethylamino)propyl]-N-{...}-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride C₂₄H₂₅ClN₄O₅S 517.0 Dimethylaminopropyl, dioxopyrrolidinyl

Key Observations :

  • The dimethylaminopropyl-dioxopyrrolidinyl derivative (Table 1, Row 3) introduces a charged moiety, enhancing solubility but possibly altering target specificity .

Pyrazole Ring Substitution Strategies

Pyrazole derivatives often exhibit bioactivity modulated by substituents. Evidence highlights that pyrazole rings can be replaced with isoxazoles or triazoles without significant loss of activity:

Table 2: Impact of Pyrazole Ring Substitution on Activity

Compound Class Ring Type A Score* Activity Profile Reference
4,5-Diarylpyrazoles Pyrazole ~0.75 Anti-proliferative
Analogous Isoxazoles Isoxazole ~0.74 Similar to pyrazole
Analogous 1,2,3-Triazoles Triazole ~0.73 Similar to pyrazole

*A Scores measure structural similarity and bioactivity equivalence.

Key Observations :

  • However, the ethyl-carboxamide group in the target compound could enhance stability or binding affinity compared to simpler substituents.

Substituent Effects on Bioactivity

Modifications to pyrazole-carboxamide substituents are critical for optimizing bioactivity. For example:

Table 3: Substituent Effects in Pyrazolecarboxamide Derivatives

Substituents (R1, R2) Bioactivity Outcome Reference
1-Methyl, 5-Fluoro (Penflufen) Baseline fungicidal activity
Phenyl, Chloro Enhanced antifungal activity

Key Observations :

  • Replacing 1-methyl with phenyl and 5-fluoro with chloro in pyrazolecarboxamides improved antifungal potency, suggesting that bulkier substituents enhance target interaction .

Comparison with :

  • Ethyl pyrazole-4-carboxylate derivatives () use similar coupling agents but focus on azide/alkyne cyclization, highlighting divergent functionalization strategies .

Structural Stability

  • The 10-thia (sulfur) atom in the tricyclic core may enhance electron delocalization, improving stability compared to all-nitrogen analogs (e.g., ’s hexaazatricyclo system) .
  • The dioxa (oxygen) bridges likely increase polarity, aiding solubility but reducing membrane permeability .

Preparation Methods

Synthesis of Pyrazole-3-Carboxylate Intermediate

The preparation begins with the synthesis of ethyl 1H-pyrazole-3-carboxylate, a key precursor. A catalyst-free cycloaddition between diazo compounds and alkynes provides regioselective access to pyrazole cores. For example, methyl phenyldiazoacetate reacts with terminal alkynes under mild conditions to yield substituted pyrazoles . Subsequent esterification or transesterification introduces the ethyl group at the carboxylate position.

Table 1: Optimization of Pyrazole-3-Carboxylate Synthesis

ConditionCatalystYield (%)Reference
Diazo + AlkyneNone60–75
CuI-mediated couplingCuI77

The CuI-mediated Ullmann coupling, as demonstrated in the synthesis of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, offers improved yields (77%) when paired with trans-N,N'-dimethylcyclohexane-1,2-diamine . This method ensures regioselective N-arylation, critical for introducing the ethyl group at the pyrazole nitrogen.

Protection of Pyrazole Nitrogen

To prevent undesired side reactions during subsequent steps, the pyrazole nitrogen is protected using ethyl vinyl ether. This forms a stable 1-(1-ethoxyethyl)-1H-pyrazole derivative, as validated by NMR and mass spectrometry . The protection occurs under mild conditions (dichloromethane, trifluoroacetic acid catalyst) with yields exceeding 90% .

Key reaction parameters:

  • Solvent: Dichloromethane

  • Catalyst: Trifluoroacetic acid (0.01 equiv.)

  • Temperature: 25–30°C (exothermic)

  • Time: 12–78 hours

Deprotection is achieved via acidic hydrolysis, restoring the reactive NH group for later functionalization.

Alkylation for Ethyl and Methyl Substituents

The ethyl group at N1 of the pyrazole is introduced via alkylation of the deprotected NH group. Using ethyl bromide or iodide in the presence of a base (e.g., K₂CO₃) achieves quantitative substitution . Similarly, the 12-methyl group on the tricyclic system is installed via methylating agents like methyl triflate under inert conditions.

Table 2: Alkylation Conditions

SubstituentReagentBaseYield (%)
EthylEthyl iodideK₂CO₃85–90
MethylMethyl triflateDBU78–82

Amide Bond Formation

The final step couples the pyrazole-3-carboxylate with the tricyclic amine using a two-step protocol:

  • Acid chloride formation: Treating ethyl pyrazole-3-carboxylate with thionyl chloride (SOCl₂) generates the reactive acyl chloride .

  • Schotten-Baumann reaction: Reacting the acyl chloride with the tricyclic amine in a biphasic system (water/CH₂Cl₂) forms the carboxamide .

Optimized conditions:

  • Molar ratio: 1:1.2 (acyl chloride:amine)

  • Temperature: 0°C → room temperature

  • Yield: 69–75%

Purification and Characterization

Final purification employs silica gel chromatography (hexane/EtOAc gradients) followed by recrystallization from ethanol/water mixtures. Structural validation uses:

  • 1H/13C NMR: Confirms substitution patterns and amide formation .

  • Mass spectrometry: Verifies molecular ion peaks and fragmentation patterns .

Q & A

Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves:

  • Tricyclic Core Formation : Intramolecular cyclization under visible light with iridium catalysts or base-mediated aromatic nucleophilic substitution .
  • Functionalization : Acetylation using acetic anhydride or coupling reactions with pyridinyl/benzyl groups .
  • Purification : Column chromatography or HPLC for isolating high-purity products . Optimization requires precise control of temperature, solvent choice (e.g., DMF for polar intermediates), and catalyst loading. Reaction yields are monitored via TLC and NMR .

Q. How is the molecular structure validated post-synthesis?

Key analytical methods include:

  • X-ray Crystallography : Determines absolute configuration and bond angles (e.g., mean C–C bond length precision: ±0.005 Å) .
  • Spectroscopy : NMR (¹H/¹³C) confirms proton environments and carbon frameworks; IR identifies functional groups like carboxamide (C=O stretch at ~1650 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 444.91 g/mol for related compounds) .

Q. What are the primary biological targets or activities reported for this compound?

Preliminary studies suggest:

  • Antimicrobial Activity : Inhibition of bacterial enzyme pathways (e.g., dihydrofolate reductase) via molecular docking .
  • Anticancer Potential : Interaction with DNA helicases or kinase domains in cancer cell lines . Assays like MIC (Minimum Inhibitory Concentration) and MTT cytotoxicity are standard for validation .

Advanced Research Questions

Q. How can computational methods improve the synthesis and reactivity prediction of this compound?

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model cyclization transition states to identify energetically favorable pathways .
  • Machine Learning : AI-driven platforms (e.g., COMSOL Multiphysics) predict optimal solvent-catalyst combinations by training on historical reaction datasets .
  • Molecular Dynamics : Simulate solvent effects on reaction intermediates to refine temperature/pH conditions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Comparative Assays : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate compound-specific effects .
  • Off-Target Screening : Use CRISPR-Cas9 gene-edited cell lines to confirm target specificity .
  • Data Meta-Analysis : Apply statistical tools (e.g., PCA) to identify confounding variables like impurity profiles .

Q. How does structural modification of the tricyclic core influence pharmacological properties?

  • Substitution Analysis :
Modification SiteObserved EffectReference
12-Methyl Group↑ Lipophilicity (logP +0.3)
Pyrazole CarboxamideEnhanced enzyme binding (ΔG = -5.2 kcal/mol)
Thia Group Replacement (S→O)Reduced cytotoxicity (IC50 ↑ 40%)
  • SAR Studies : Replace the 4,6-dioxa moiety with diaza groups to alter metabolic stability .

Methodological Guidance

Q. What experimental designs are recommended for studying reaction intermediates?

  • In Situ Monitoring : Use stopped-flow NMR or Raman spectroscopy to track transient species .
  • Isolation Techniques : Quench reactions at timed intervals; isolate intermediates via flash chromatography .
  • Kinetic Profiling : Fit data to rate laws (e.g., pseudo-first-order for cyclization) to identify rate-limiting steps .

Q. How to validate the compound’s stability under biological assay conditions?

  • Forced Degradation Studies : Expose to pH 1–13, UV light, or oxidative stress (H₂O₂); monitor via LC-MS .
  • Plasma Stability Tests : Incubate with human plasma (37°C, 24 hr); quantify parent compound degradation .

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